甲基对硫磷氧硫

描述

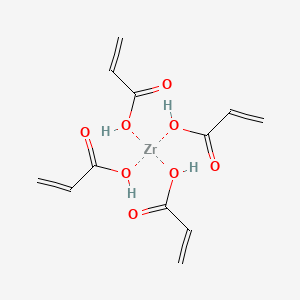

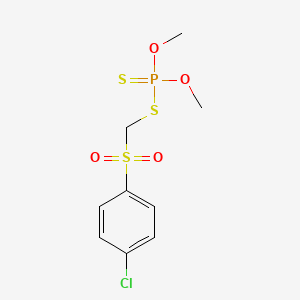

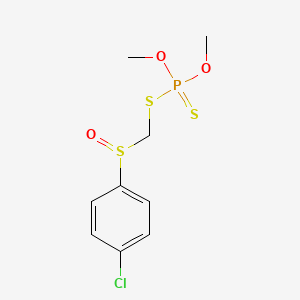

Carbophenothion-methyl sulfoxide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of carbophenothion, which is an organophosphorus insecticide. Carbophenothion-methyl sulfoxide is known for its ability to inhibit acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. In

科学研究应用

1. 代谢途径和酶促活性

甲基对硫磷氧硫通过涉及细胞色素 P450 和含黄素单加氧酶 (FMO) 系统的酶促途径进行代谢。这些酶在各种化合物的 I 相代谢中起着至关重要的作用。例如,氨基甲酸酯类杀虫剂甲硫威的代谢,可能涉及甲基对硫磷氧硫,在人肾脏微粒体中以高度立体选择性发生。这项研究强调了 FMO1 在肝外代谢中的潜在意义,此前被低估 (Furnes & Schlenk, 2005).

2. 光降解和环境影响

研究重点在于了解有机磷农药(包括与甲基对硫磷氧硫相关的化合物)在水生环境中的光降解。一项研究发现,在 UVB 照射下,会形成主要的 photodegradation 产品,如苯硫氧硫,从而深入了解这些化合物的环境归宿及其潜在的人体健康影响 (Hirahara, Ueno, & Nakamuro, 2003).

3. 在有机合成中的应用

二甲基亚砜是一种相关化合物,除了传统用作溶剂外,其在有机化学中的用途也越来越受到认可。它已被用于各种合成转化,包括作为构建模块或合成子。这突显了甲基对硫磷氧硫和相关化合物在多种有机合成应用中的潜力 (Jones-Mensah, Karki, & Magolan, 2016).

4. 生物化学中的抑制研究

某些抑制剂(如 SB-3CT)的亚砜类似物已被研究其生化活性。例如,与甲基对硫磷氧硫具有结构特征的 SB-3CT 的亚砜类似物,在基质金属蛋白酶 2 (MMP2) 抑制中显示出不同的抑制机制和能量学。这项研究深入了解了亚砜的细微生化相互作用 (Tao et al., 2010).

作用机制

Target of Action

Carbophenothion-methyl sulfoxide primarily targets acetylcholinesterase , an essential enzyme in the production of neurotransmitters containing choline-based esters . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

Carbophenothion-methyl sulfoxide acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound disrupts the signal transduction at the cholinergic synapse . This disruption leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by Carbophenothion-methyl sulfoxide is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synapse, which disrupts normal neural signaling. The downstream effects of this disruption can include muscle contractions, paralysis, and in severe cases, death .

Pharmacokinetics

Based on the related compound carbophenothion, we can infer that it might have similar properties . Carbophenothion is absorbed and distributed in the body, metabolized primarily through oxidation, and excreted via feces and urine .

Result of Action

The molecular and cellular effects of Carbophenothion-methyl sulfoxide’s action primarily involve the disruption of normal neural signaling. This disruption can lead to a range of symptoms, from mild (such as tremors and weakness) to severe (such as respiratory failure and death), depending on the dose and duration of exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Carbophenothion-methyl sulfoxide. For instance, its efficacy as a pesticide can be affected by factors such as temperature, humidity, and the presence of other chemicals . Furthermore, its stability and persistence in the environment can impact its bioavailability and potential for bioaccumulation .

属性

IUPAC Name |

(4-chlorophenyl)sulfinylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClO3PS3/c1-12-14(15,13-2)16-7-17(11)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIMOALQWLBUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCS(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClO3PS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016591 | |

| Record name | Carbophenothion-Methyl Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62059-33-0 | |

| Record name | Carbophenothion-Methyl Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)

![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)